

A Comparative Spectroscopic Analysis of Dimethyl Pyridine-2,6-dicarboxylate

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Compound of Interest

Compound Name: Dimethyl pyridine-2,6-carboxylate

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Characterization of Dimethyl Pyridine-2,6-dicarboxylate.

This guide provides a comprehensive analysis of dimethyl pyridine-2,6-dicarboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein serves as a valuable resource for the identification and characterization of this compound, with comparisons to isomeric and structurally related molecules to aid in differentiation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for dimethyl pyridine-2,6-dicarboxylate and its comparator compounds, dimethyl isophthalate and dimethyl pyridine-2,4-dicarboxylate.

Table 1: ¹H NMR Spectral Data (CDCl₃)



Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Dimethyl pyridine-2,6- dicarboxylate	8.32	Doublet	8.0	H-3, H-5
8.04	Triplet	8.0	H-4	_
4.04	Singlet	-	-ОСН₃	
Dimethyl isophthalate	8.74	Triplet	1.6	H-2
8.29	Doublet of Doublets	7.8, 1.6	H-4, H-6	
7.55	Triplet	7.8	H-5	_
3.96	Singlet	-	-ОСН₃	
Dimethyl pyridine-2,4- dicarboxylate	9.34	Doublet	0.8	H-3
8.95	Doublet	4.9	H-6	
8.01	Doublet of Doublets	4.9, 0.8	H-5	_
4.02	Singlet	-	2-COOCH₃	_
3.99	Singlet	-	4-COOCH₃	_

Table 2: ¹³C NMR Spectral Data (CDCl₃)



Compound	Chemical Shift (δ) ppm	Assignment
Dimethyl pyridine-2,6-dicarboxylate	165.1	C=O
148.9	C-2, C-6	_
138.5	C-4	_
128.2	C-3, C-5	_
53.0	-OCH₃	
Dimethyl isophthalate	166.2	C=O
134.0	C-4, C-6	_
131.0	C-1, C-3	_
130.4	C-2	_
128.8	C-5	_
52.5	-OCH₃	
Dimethyl pyridine-2,4- dicarboxylate	165.8	4-C=O
164.5	2-C=O	_
152.1	C-6	_
149.8	C-2	_
139.7	C-4	_
129.5	C-5	_
128.8	C-3	_
53.2	2OCH₃	_
52.9	4OCH₃	_

Table 3: Infrared (IR) Spectral Data (ATR)



Compound	Wavenumber (cm⁻¹)	Assignment
Dimethyl pyridine-2,6- dicarboxylate	3080-3010	C-H (aromatic) stretch
2958	C-H (methyl) stretch	
1725	C=O (ester) stretch	
1585, 1440	C=C, C=N (pyridine ring) stretch	
1250, 1140	C-O (ester) stretch	
Dimethyl isophthalate	3070-3000	C-H (aromatic) stretch
2955	C-H (methyl) stretch	
1720	C=O (ester) stretch	_
1600, 1435	C=C (aromatic ring) stretch	_
1240, 1130	C-O (ester) stretch	_
Dimethyl pyridine-2,4- dicarboxylate	~3100-3000	C-H (aromatic) stretch
~2960	C-H (methyl) stretch	
~1730	C=O (ester) stretch	_
~1590, 1450	C=C, C=N (pyridine ring) stretch	_
~1250, 1120	C-O (ester) stretch	_

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)



Compound	Molecular Ion (M+) m/z	Key Fragment lons m/z (% relative intensity)
Dimethyl pyridine-2,6- dicarboxylate	195	164 (M-OCH ₃), 136 (M-COOCH ₃), 105 (M-2xCOOCH ₃ +H)
Dimethyl isophthalate	194	163 (M-OCH ₃), 135 (M-COOCH ₃), 104 (M-2xCOOCH ₃)
Dimethyl pyridine-2,4- dicarboxylate	195	164 (M-OCH ₃), 136 (M- COOCH ₃), 105 (M- 2xCOOCH ₃ +H)

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer operating at a frequency of 400 MHz for protons. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as an internal standard (0 ppm). For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, spectra were obtained with proton decoupling, and approximately 1024 scans were accumulated with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and are an average of 32 scans. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

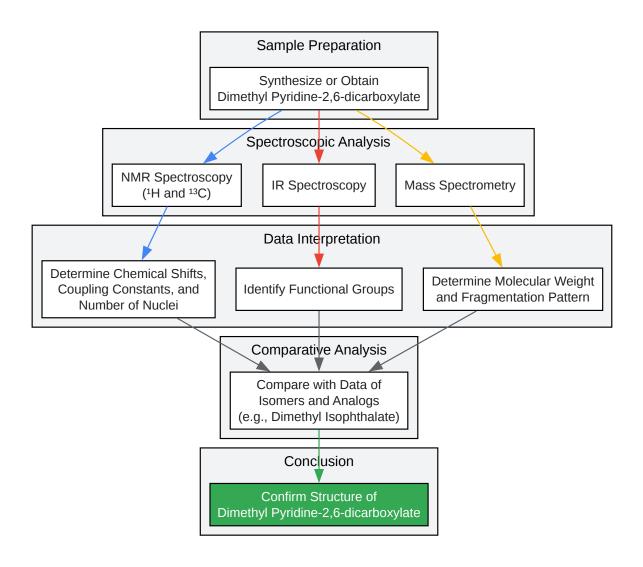


Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500 amu. The resulting mass spectrum displays the relative abundance of the parent molecular ion and its various fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of an unknown compound, such as dimethyl pyridine-2,6-dicarboxylate, using the described spectroscopic techniques.





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Caption: Workflow for the spectroscopic characterization of dimethyl pyridine-2,6-dicarboxylate.

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